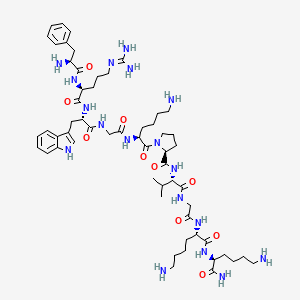

Acth (7-16)NH2

Description

Properties

CAS No. |

57241-86-8 |

|---|---|

Molecular Formula |

C58H92N18O10 |

Molecular Weight |

1201.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |

InChI Key |

HTQNAQFVDAMSPJ-XAPJERKZSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FRWGKPVGKK |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acth (7-16)NH2; ACTH - (7-16)-amide; |

Origin of Product |

United States |

Molecular Biology and Receptor Interactions of Acth 7 16 Nh2

Biogenesis of ACTH from Proopiomelanocortin (POMC)

Adrenocorticotropic hormone (ACTH) is not synthesized directly but is derived from a larger precursor polypeptide called proopiomelanocortin (POMC). frontiersin.orgacs.org The POMC gene is expressed in various tissues, including the corticotroph cells of the anterior pituitary gland, melanotrophs in the intermediate pituitary, neurons in the hypothalamus, and skin cells. acs.org

Following its synthesis, POMC undergoes a series of tissue-specific post-translational modifications. acs.org It is cleaved by a class of enzymes known as prohormone convertases (PCs). In the anterior pituitary, the primary enzyme is PC1, which processes POMC into ACTH, a 16k N-terminal fragment, and β-lipotropin. nih.gov In other tissues, such as the hypothalamus and skin, ACTH can be further processed into smaller peptides, most notably α-melanocyte-stimulating hormone (α-MSH). frontiersin.orgnih.gov α-MSH is essentially the first 13 amino acids of ACTH, with additional modifications. frontiersin.org ACTH itself is a 39-amino-acid peptide. The fragment ACTH (7-16)NH2 is a synthetic or metabolic product representing the amino acid sequence from the 7th to the 16th position of the parent ACTH molecule, with a C-terminal amidation.

The Melanocortin Receptor Family (MCRs)

The biological effects of ACTH and related peptides are mediated by the melanocortin receptor (MCR) family, which consists of five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R. frontiersin.orgresearchgate.net These receptors are part of the Class A (rhodopsin-like) family of GPCRs and signal primarily through the activation of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org Despite sharing sequence homology of about 40-60%, each MCR subtype has a unique tissue distribution and pharmacological profile, binding to different melanocortin peptides with varying affinities. researchgate.netfrontiersin.org

The Melanocortin-2 Receptor (MC2R), also known as the ACTH receptor, is unique among the MCR family due to its remarkable ligand selectivity. frontiersin.org It is expressed almost exclusively in the adrenal cortex, where it mediates the effects of ACTH on steroidogenesis, the process of producing steroid hormones like cortisol. researchgate.netfrontiersin.org

Structurally, MC2R is a transmembrane protein that spans the cell membrane seven times. researchgate.net Unlike the other four MCRs which can be activated by various melanocortin peptides (including α-MSH, β-MSH, and γ-MSH), MC2R is exclusively activated by ACTH. frontiersin.orgfrontiersin.org Even α-MSH, which comprises the first 13 amino acids of ACTH, cannot activate MC2R. frontiersin.orgwikipedia.org This high specificity indicates that structural elements outside of this N-terminal sequence are required for MC2R binding and activation. researchgate.net Studies on truncated ACTH peptides have shown that the biological activity of ACTH at MC2R depends on its first 24 amino acids, with fragments shorter than 20 amino acids being completely inactive. In fact, research indicates that ACTH(1-16) is the least potent of the active fragments, and peptides with fewer than 16 amino acids lose their ability to bind and activate the receptor. researchgate.net

The other four melanocortin receptors are more promiscuous in their ligand binding and are distributed throughout various tissues, where they mediate a wide range of physiological functions.

| Receptor | Primary Tissue Distribution | Primary Functions |

| MC1R | Melanocytes, leukocytes, and various immune cells. researchgate.netmdpi.com | Regulates skin and hair pigmentation, UV damage response, and inflammation. researchgate.net |

| MC3R | Central nervous system (especially hypothalamus), heart, gut. researchgate.netmdpi.com | Regulates energy homeostasis, inflammation, and is involved in childhood growth. frontiersin.orgwikipedia.orgmdpi.com |

| MC4R | Central nervous system (especially hypothalamus). researchgate.netmdpi.com | A key regulator of appetite, energy homeostasis, and sexual function. wikipedia.orgmdpi.com |

| MC5R | Exocrine glands (e.g., sebaceous glands), skeletal muscle, brain. researchgate.netmdpi.com | Regulates exocrine gland secretion. researchgate.netmdpi.com |

Binding Kinetics and Affinity of this compound to Melanocortin Receptors

Detailed research findings on the specific binding kinetics, such as the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50), of this compound at each of the five melanocortin receptors are not extensively documented in publicly available scientific literature.

However, based on structure-activity relationship studies of various truncated ACTH fragments, its likely binding profile can be inferred. Research has consistently shown that activation of MC2R requires amino acid sequences beyond the 1-13 region. Studies have identified ACTH(1-15) as the minimal sequence capable of stimulating MC2R, and even then, its potency was approximately 1,000-fold less than that of ACTH(1-24). mdpi.com Similarly, ACTH(1-16) has been reported to be the least potent agonist among active fragments at MC2R. researchgate.net Given that this compound lacks the first six N-terminal amino acids, which are crucial for initial receptor interaction, and possesses only a portion of the full sequence required for activation, it is expected to have very low to negligible binding affinity and agonist activity at the MC2R. Its affinity for other melanocortin receptors (MC1R, MC3-5R) is also not well-characterized, though these receptors are generally more accommodating to smaller fragments containing the core HFRW motif.

The function and specificity of MC2R are critically dependent on a small, single-transmembrane protein known as the Melanocortin-2 Receptor Accessory Protein (MRAP). drugbank.com For years, researchers struggled to study MC2R in laboratory cell lines because the receptor would get trapped within the endoplasmic reticulum and fail to reach the cell surface. frontiersin.org

The discovery of MRAP in 2005 solved this puzzle. MRAP is absolutely essential for the proper trafficking of MC2R from its site of synthesis to the plasma membrane, where it can interact with ACTH. drugbank.com Beyond its role as a chaperone, MRAP also directly participates in ligand binding and receptor signaling. It forms a unique antiparallel homodimer that associates with the MC2R. This MRAP-MC2R complex is the functional unit that recognizes and responds to ACTH. drugbank.com The indispensable nature of this protein is highlighted by the fact that loss-of-function mutations in the MRAP gene, like mutations in the MC2R gene itself, lead to a clinical condition called Familial Glucocorticoid Deficiency, characterized by an inability to produce cortisol in response to ACTH. drugbank.com A paralog, MRAP2, also exists and can interact with other melanocortin receptors, such as MC4R, to modulate their function.

The interaction between melanocortin peptides and their receptors is governed by specific amino acid sequences within the ligands, often described as "message" and "address" sequences.

HFRW (His-Phe-Arg-Trp): This tetrapeptide sequence, corresponding to positions 6-9 in ACTH, is considered the core "message" sequence. wikipedia.org It is highly conserved among all melanocortin peptides and is crucial for binding and activating MC1R, MC3R, MC4R, and MC5R. frontiersin.org The Phe-Arg-Trp portion is considered the minimal sequence required for MC4R activation.

KKRRP (Lys-Lys-Arg-Arg-Pro): This highly basic sequence, corresponding to positions 15-19 in ACTH, acts as a primary "address" sequence. wikipedia.org This region is critical for the specific and potent binding of ACTH to its unique receptor, MC2R, and is largely responsible for distinguishing ACTH from α-MSH, which lacks this sequence. wikipedia.org Studies confirm that eliminating residues from this region results in a dramatic decrease in potency at the MC2R. mdpi.com

The fragment This compound contains the sequence Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys. In the context of these critical motifs, it contains the latter part of the message sequence (FRW) but is missing the initial Histidine (His6). It also contains the first two Lysine residues (Lys15, Lys16) of the primary address sequence but lacks the full KKRRP motif. This incomplete nature of both the message and address sequences provides a molecular basis for its inferred low affinity and activity at the melanocortin receptors, particularly MC2R.

Conformational Changes Upon Ligand-Receptor Binding

The interaction between a peptide ligand and its receptor is a dynamic process, often involving significant conformational adjustments in both molecules to achieve a stable and active signaling complex. While direct crystallographic or NMR spectroscopic data of the this compound fragment bound to a melanocortin receptor is not currently available in the public domain, a combination of structure-activity relationship studies, molecular modeling of related peptides, and spectroscopic analysis of larger ACTH fragments provides a theoretical framework for understanding the potential conformational changes upon binding.

Research on full-length ACTH and its analogues suggests that the region encompassing residues 7-16 does not exist in a random coil in solution but rather has a propensity to adopt ordered structures. Molecular modeling studies on ACTH have indicated that the N-terminal region, which includes the 7-10 sequence, can adopt a β-turn conformation freezetech.ru. This secondary structure is thought to be crucial for the proper orientation of key amino acid side chains for receptor recognition and activation. Specifically, a β-turn-like structure involving residues Arg8, Trp9, Gly10, and Lys11 has been proposed for an analogue of ACTH(1-17) . Such a turn would position the critical Phe7, Arg8, and Trp9 residues, part of the core pharmacophore (His-Phe-Arg-Trp) for melanocortin receptors, for interaction with the receptor binding pocket .

Upon approaching the receptor, the this compound fragment likely undergoes a conformational selection or induced fit. In this process, the peptide transitions from a flexible state in solution to a more rigid, receptor-bound conformation. This binding is thought to be a multi-step process. Initially, an interaction may occur between the basic residues within the C-terminal portion of the fragment (Lys15, Lys16) and acidic residues on the extracellular loops of the melanocortin receptor rsc.org. This initial electrostatic interaction may then facilitate the insertion of the N-terminal portion of the peptide, including the Phe-Arg-Trp sequence, into the transmembrane core of the receptor.

The binding of the ligand is believed to trigger significant conformational changes within the receptor itself. Studies on melanocortin receptors, which are G-protein coupled receptors (GPCRs), have shown that ligand binding induces a shift in the transmembrane helices. This movement creates a binding site for intracellular G-proteins, initiating the downstream signaling cascade. While the precise movements triggered by this compound are not known, by analogy with other melanocortin ligands, it is expected to cause an outward movement of the cytoplasmic ends of transmembrane helices 3 and 6, a hallmark of GPCR activation.

It is important to note that the biological activity of this compound has been observed in systems that may not involve classical melanocortin receptors. For instance, its ability to modulate polyphosphoinositide metabolism suggests interactions with membrane lipid components, which could also be dependent on the peptide's conformational state maastrichtuniversity.nl. The amphipathic nature of the peptide, with its hydrophobic N-terminus and hydrophilic C-terminus, may allow it to adopt a specific orientation at the membrane-water interface, a conformational prerequisite for its interaction with membrane-bound enzymes.

Table of Research Findings on Conformational Aspects of ACTH Fragments

| Peptide Fragment/Analogue | Experimental/Modeling Technique | Key Conformational Finding | Reference |

| ACTH(1-24) | Molecular Modeling | The N-terminal region (4-10) is suggested to adopt a β-turn conformation. | freezetech.ru |

| NDNal(2')7-ACTH(1-17) | Molecular Modeling | A β-turn-like structure involving -Arg8-Trp9-Gly10-Lys11- is present in the lowest energy conformation. | |

| ACTH(1-24) | Fluorescence Resonance Energy Transfer | The distance between Trp9 and a dansyl group on Lys21 suggests a random coil conformation for this segment in solution, indicating flexibility. | nih.gov |

| ACTH(7-16)NH2 | Structure-Activity Relationship | This fragment is active in stimulating DPI formation, implying a conformation suitable for interaction with PI kinase. | maastrichtuniversity.nl |

Intracellular Signaling Cascades Mediated by Acth 7 16 Nh2

G Protein-Coupled Receptor (GPCR) Signaling Pathways

The primary mechanism of action for ACTH and its fragments involves binding to melanocortin receptors (MCRs), which are members of the G protein-coupled receptor (GPCR) superfamily. The subsequent intracellular response is dictated by the specific G proteins to which the receptor couples upon ligand binding.

Research indicates that ACTH (7-16)NH2 is capable of activating the adenylyl cyclase enzyme. nih.gov This activation is a hallmark of signaling through the Gαs (stimulatory G protein) subunit. In studies using rat brain slices, this compound was shown to enhance the production of cyclic AMP, the product of adenylyl cyclase activity, in the presence of forskolin. nih.gov This suggests that the fragment engages with a receptor, likely a member of the melanocortin receptor family, that is coupled to the Gαs-adenylyl cyclase pathway. nih.gov

However, the potency of this compound in this regard is modest compared to other ACTH analogues. nih.gov Structure-activity relationship studies have demonstrated that its ability to stimulate adenylyl cyclase is lower than that of fragments like ACTH-(1-24), α-MSH, and the potent synthetic analogue [Nle4,D-Phe7]α-MSH. nih.gov

Table 1: Comparative Potency of ACTH Fragments on Adenylyl Cyclase Activity

Data from a study on rat brain slices, showing the relative order of potency for enhancing [3H]cyclic AMP production. nih.gov

| Peptide Fragment | Relative Potency |

|---|---|

| [Nle4,D-Phe7]α-MSH | Highest |

| ACTH-(1-24) | High |

| ACTH-(1-16)-NH2 | Moderate |

| α-MSH | Moderate |

| ACTH-(7-16)-NH2 | Lower |

| ACTH-(1-10) | Lowest |

The direct consequence of adenylyl cyclase activation by this compound is the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.gov As an essential second messenger, cAMP accumulation within the cell leads to the activation of downstream effector molecules. The principal effector of cAMP in this pathway is Protein Kinase A (PKA). bioscientifica.comwikipedia.orgfrontiersin.org Upon binding of cAMP, the regulatory subunits of the PKA heterotetramer dissociate from the catalytic subunits, releasing them in their active form. plos.org These active catalytic subunits then phosphorylate a multitude of protein substrates on serine and threonine residues, thereby propagating the signal to modulate cellular functions. nih.gov Although the activation of PKA is the canonical result of cAMP production, specific studies detailing the direct phosphorylation of PKA substrates by this compound are limited.

Modulation of Downstream Signaling Molecules

The signaling cascade initiated by this compound extends beyond the PKA pathway, involving complex interactions with other signaling networks and the regulation of key cellular processes.

While the full-length ACTH peptide is a potent regulator of gene expression, primarily through the PKA-mediated phosphorylation of transcription factors like cAMP response element-binding protein (CREB), Steroidogenic Factor 1 (SF-1), and Nur77, specific research delineating the precise transcriptional targets of this compound is not extensively detailed in available literature. bioscientifica.comfrontiersin.orgoup.comresearchgate.net The parent hormone's action leads to the coordinated transcription of genes encoding for steroidogenic enzymes and proteins essential for steroid hormone biosynthesis. frontiersin.org Given that this compound activates the cAMP pathway, it is plausible that it influences gene expression, but the specific genes and transcription factors it regulates require further investigation.

Evidence suggests that the this compound fragment interacts with signaling pathways involving polyphosphoinositide metabolism, which is intrinsically linked to Phospholipase C (PLC) activity and calcium signaling. maastrichtuniversity.nl Studies have shown that the ACTH (7-16) sequence stimulates the formation of diphosphoinositide (DPI) and is a potent inhibitor of phosphatidic acid (PA) formation. maastrichtuniversity.nl PLC activation cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). nih.gov The modulation of DPI and PA levels by the (7-16) sequence points to a direct or indirect influence on this cascade. maastrichtuniversity.nl

For the full ACTH peptide, cross-talk between the cAMP and calcium pathways is well-established, where cAMP/PKA can potentiate calcium signals by phosphorylating calcium channels and IP3 receptors. frontiersin.org Conversely, calcium can modulate cAMP formation. frontiersin.org The specific actions of the this compound fragment within this network, particularly its influence on PLC isoforms and intracellular calcium mobilization, remain an area for more detailed research.

Table 2: Effect of ACTH (7-16) on Polyphosphoinositide Metabolism

Summary of findings on the influence of the ACTH (7-16) sequence on key lipid messengers. maastrichtuniversity.nl

| Metabolite | Observed Effect | Associated Pathway |

|---|---|---|

| Diphosphoinositide (DPI) | Stimulated Formation | Phosphoinositide Signaling / PLC |

| Phosphatidic Acid (PA) | Potent Inhibition of Formation | Diacylglycerol Kinase / PLC |

The Akt kinase (also known as Protein Kinase B or PKB) is a critical signaling node that promotes cell survival and proliferation. Studies on the full-length ACTH peptide have shown that its signaling can lead to the dephosphorylation and inactivation of Akt in adrenocortical tumor cells, an effect associated with increased steroidogenesis and suppression of the malignant phenotype. nih.govnih.gov However, specific research data detailing the direct impact of the this compound fragment on Akt kinase phosphorylation or activity is not available in the reviewed literature. Therefore, whether this particular fragment shares the Akt-inhibitory properties of its parent molecule is currently undetermined.

Neurobiological Activities and Neuroprotective Mechanisms of Acth 7 16 Nh2

General Neurotropic Effects of Melanocortin Peptides

Melanocortin peptides, a family of signaling molecules derived from the precursor protein pro-opiomelanocortin (POMC), exert a wide array of neurotropic effects on the central nervous system. physiology.orgresearchgate.net These peptides, which include adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (α-, β-, γ-MSH), are not only involved in regulating physiological processes like stress responses and pigmentation but also play crucial roles in brain function. nih.govnih.gov Research has demonstrated that melanocortins have significant neuroprotective, anti-inflammatory, and immunomodulatory properties. nih.govresearchgate.netfrontiersin.org

The neurotropic activities of these peptides encompass influences on learning, memory, attention, and emotional states. researchgate.netnih.gov The melanocortin system, through its five distinct G protein-coupled receptors (MC1R to MC5R), modulates various neural pathways. nih.govbachem.com For instance, activation of the melanocortin 4 receptor (MC4R) is essential for regulating energy homeostasis, but it has also been linked to neuroprotection and anti-inflammatory responses. nih.govresearchgate.net Melanocortins can stimulate the production of neurotrophic factors, enhance hippocampal neurogenesis, and modulate neurotransmission, highlighting their potential to support neuronal health and plasticity. researchgate.net The diverse effects are attributed to different active sequences within the larger peptide structures, with various fragments of ACTH/MSH demonstrating distinct neurotropic profiles. researchgate.netnih.gov

Behavioral Pharmacology of ACTH (7-16)NH2

The peptide this compound, a fragment of adrenocorticotropic hormone, displays notable behavioral activity, suggesting it may mimic the effects of endogenous ACTH-like peptides in the brain that are activated by environmental changes or neural damage. nih.gov

Studies in animal models have shown that this compound can influence motor and exploratory behaviors, with effects dependent on the environmental context. In group-housed rats tested under low-light conditions, subcutaneous administration of this compound led to an increase in motor activity. nih.gov This suggests a role for the peptide in modulating baseline activity levels and exploratory drive in a non-stressful environment. The effective dose for this increase in motor activity was found to be approximately 8 µg/kg. nih.gov

Table 1: Effect of this compound on Motor Activity

| Experimental Condition | Observed Effect | Effective Dose (ED50) |

|---|

In contrast to its effects in a low-stress environment, this compound induces a state of reduced movement, or hypokinesia, in rats subjected to mild stress. nih.gov This was observed when rats were placed on a nonfunctional "hot" plate, a procedure that serves as a mild stressor. nih.gov This finding aligns with research on other ACTH fragments, such as ACTH (7-10), which have also been shown to facilitate stress-induced hypokinesia. nih.gov The ability of this compound to produce this effect suggests its involvement in central stress response pathways. The ED50 for inducing stress-related hypokinesia was approximately 6.3 µg/kg. nih.gov

Table 2: Modulation of Stress-Induced Hypokinesia by this compound

| Experimental Condition | Observed Effect | Effective Dose (ED50) |

|---|

A significant neurotrophic effect of this compound is its ability to reverse motor deficits caused by neurotoxic lesions. In rats with lesions in the nucleus accumbens induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that damages dopaminergic neurons, daily treatment with this compound during the first week after the lesion reversed the resulting motor hypoactivity. nih.gov This demonstrates a potent neurorestorative or compensatory effect. The effective dose for reversing this lesion-induced motor impairment was significantly lower than for its other behavioral effects, with an ED50 of approximately 0.45 µg/kg. nih.gov

Table 3: Reversal of Lesion-Induced Motor Deficits by this compound

| Animal Model | Observed Effect | Effective Dose (ED50) |

|---|

Influence on Neurotrophic Factor Expression

The mechanisms underlying the neuroprotective and restorative effects of melanocortin peptides are linked to their ability to influence the expression of key neurotrophic factors.

Research into related ACTH fragments provides strong evidence for the role of this peptide family in modulating Brain-Derived Neurotrophic Factor (BDNF). researchgate.net Studies on neuronal cultures have shown that peptides containing the ACTH (7-10) sequence, which is the core of this compound, have a stimulating effect on BDNF levels. researchgate.netresearchgate.net BDNF is a critical protein for neuronal survival, differentiation, and synaptic plasticity. researchgate.net The ability of ACTH-related peptides to increase BDNF expression in neuronal cultures suggests a direct mechanism by which they can exert their neurotrophic and protective effects. researchgate.netresearchgate.net

Promotion of Vascular Endothelial Growth Factor (VEGF) Levels in Neuronal Cultures

The peptide this compound, a fragment of the adrenocorticotropic hormone, demonstrates significant neurotrophic activity, partly through its influence on growth factors essential for neuronal health and plasticity. Research has highlighted its role in promoting Vascular Endothelial Growth Factor (VEGF) levels within neuronal cultures.

Studies comparing various analogs of ACTH/MSH fragments have shown that peptides containing sequences like ACTH(7-10) possess a stimulating effect on both Brain-Derived Neurotrophic Factor (BDNF) and VEGF levels in neuronal cultures. researchgate.net Specifically, in cultures of hippocampal neurons, certain ACTH/MSH fragment analogs have been observed to cause an increase in VEGF levels. researchgate.net This effect is not limited to direct neuronal action; related melanocortins like α-MSH have been found to significantly increase VEGF expression in hippocampal astrocytes, suggesting a mechanism where glial cells mediate neuroprotective effects by producing growth factors. researchgate.net

The broader ACTH molecule has a recognized role in regulating VEGF. For instance, ACTH can rapidly increase the abundance of VEGF transcripts and induce VEGF secretion in bovine adrenal cortex cells, indicating a conserved biological link between ACTH signaling and VEGF production. nih.gov This has been further substantiated in human studies, where ACTH administration was shown to cause a significant increase in plasma VEGF levels. nih.gov In the context of the central nervous system, VEGF is crucial not only for angiogenesis but also for neurogenesis and synaptic plasticity. researchgate.net It has direct neuroprotective effects, enhances neuronal survival, and promotes neurite outgrowth, with these actions often mediated through the VEGF receptor 2 (VEGFR-2). nih.gov The ability of this compound and related peptides to elevate VEGF in neuronal environments points to a key mechanism for its neurotrophic and potentially therapeutic effects. researchgate.netresearchgate.net

Table 1: Effects of ACTH/MSH Fragment Analogs on VEGF Levels in Neuronal Cultures This table is interactive. You can sort and filter the data.

| Peptide Fragment | Target Neuronal Culture | Observed Effect on VEGF | Reference |

|---|---|---|---|

| Peptides with ACTH(4-7) or ACTH(6-9) sequence | Hippocampal Neurons | Increase in VEGF levels | researchgate.netresearchgate.net |

| Peptide with ACTH(7-10) sequence | Neuronal Cultures | Stimulating effect on VEGF levels | researchgate.net |

Mechanisms of Neuroprotection and Neuronal Function Enhancement

Regulation of Neuroinflammatory Responses

Melanocortins, including ACTH and its fragments, possess potent anti-inflammatory and immunomodulatory properties that contribute significantly to their neuroprotective profile. researchgate.netnih.gov These effects are often mediated independently of glucocorticoid secretion. nih.gov ACTH can directly modulate the activity of immune cells, such as macrophages and lymphocytes, which are key players in neuroinflammatory processes. nih.govclinicaltrials.gov

The anti-inflammatory actions of these peptides are exerted through their interaction with melanocortin receptors (MCRs) expressed on immune and glial cells. nih.gov For instance, activation of the MC1R on inflammatory cells can lead to a marked reduction in the activation and nuclear translocation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, matrix metalloproteinases (MMPs), and adhesion molecules. nih.gov Research has shown that ACTH fragments containing the amino acid sequence 4-10 can inhibit macrophage activation and reduce neutrophil accumulation at sites of inflammation. nih.gov Furthermore, ACTH and related peptides can decrease the production of pro-inflammatory cytokines while promoting the generation of anti-inflammatory signals, such as Interleukin-10 (IL-10). nih.govclinicaltrials.gov This regulation of the cytokine balance toward an anti-inflammatory state is a crucial mechanism for protecting neuronal tissue from inflammatory damage. oup.com

Potential Role in Hippocampal Neurogenesis and Neurotransmission

The melanocortin system, to which this compound belongs, is implicated in the regulation of hippocampal plasticity, including neurogenesis and neurotransmission. researchgate.net The hippocampus, a brain region vital for learning and memory, is one of the few areas where neurogenesis—the formation of new neurons—occurs in adults. nih.govfrontiersin.org This process is highly sensitive to stress and glucocorticoids, which can profoundly suppress the proliferation and survival of new neurons. nih.govuv.mx

Modulation of Glucose Uptake in Neurons

The central nervous system, particularly the hypothalamus, plays a critical role in the homeostatic regulation of glucose metabolism. e-enm.org The melanocortin system is deeply involved in these central glucose-sensing and regulatory pathways. e-enm.org For example, proopiomelanocortin (POMC) neurons, which produce ACTH and other melanocortins within the brain, can influence systemic glucose handling. e-enm.org

While direct studies on this compound and neuronal glucose uptake are limited, evidence points to an indirect modulatory role. The full ACTH hormone is a key component of the HPA axis, which is activated during hypoglycemia to stimulate cortisol release and raise blood glucose. bioscientifica.comtesting.com However, the influence extends beyond this stress response. The central melanocortin system, acting through receptors in the hypothalamus, can modulate glucose uptake in peripheral tissues like skeletal muscle and regulate glucose production by the liver. e-enm.org Furthermore, related hypothalamic hormones like CRH have been shown to selectively stimulate glucose uptake in pituitary cells via the glucose transporter 1 (GLUT1), suggesting that components of this axis can directly influence cellular glucose transport. mdbioproducts.com Given that ACTH peptides function within these central regulatory networks, it is plausible that fragments like this compound participate in modulating neuronal energy metabolism and glucose utilization, which is critical for maintaining neuronal function and resilience.

Anti Inflammatory and Immunomodulatory Roles of Acth 7 16 Nh2

Cellular and Molecular Actions on Inflammatory Processes

The anti-inflammatory effects of ACTH (7-16)NH2 and related peptides at the cellular and molecular level involve the modulation of key inflammatory cells and signaling pathways.

ACTH fragments containing the 4-10 amino acid sequence have been shown to inhibit the activation of macrophages. jcrpe.orgnih.gov Macrophages play a central role in initiating and sustaining inflammatory reactions. frontiersin.org Melanocortins, by binding to MC1 and MC3 receptors on macrophages, can abrogate the production of pro-inflammatory cytokines and other inflammatory mediators. frontiersin.org This modulation of macrophage reactivity is a key component of the anti-inflammatory and pro-resolving effects of these peptides. frontiersin.org

Research has demonstrated that the 4-10th amino acid-containing parts of ACTH can reduce the accumulation of neutrophils in inflammatory exudates. jcrpe.orgnih.gov Neutrophils are among the first immune cells to arrive at a site of inflammation, and their excessive accumulation can contribute to tissue damage. By inhibiting neutrophil migration and potentially promoting their clearance, ACTH fragments can help to resolve inflammation. dergipark.org.tr

A critical molecular mechanism underlying the anti-inflammatory effects of melanocortins is the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway. frontiersin.orgresearchgate.net NF-κB is a transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in the immune and inflammatory response, including those for pro-inflammatory cytokines and adhesion molecules. nih.gov

Melanocortins, upon binding to their receptors on immune cells, can inhibit the activation and subsequent translocation of NF-κB to the nucleus. nih.govresearchgate.net This is often achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting NF-κB-mediated transcription, melanocortins effectively reduce the production of a wide array of pro-inflammatory agents. frontiersin.orgresearchgate.net

| Molecular Action | Target Cell/Pathway | Outcome |

| Inhibition of Activation | Macrophages | Reduced production of pro-inflammatory cytokines. frontiersin.orgnih.gov |

| Reduction of Accumulation | Neutrophils | Decreased presence in inflammatory exudates. nih.gov |

| Modulation of Transcription | NF-κB Signaling Pathway | Inhibition of pro-inflammatory gene expression. nih.govresearchgate.net |

Decrease in Pro-inflammatory Cytokine Production (e.g., CXCL-1)

The inflammatory process is largely mediated by cytokines, which are signaling proteins that orchestrate the immune response. Pro-inflammatory cytokines, when overproduced, can contribute to tissue damage and the chronicity of inflammatory diseases. Research into the effects of ACTH and its derivatives has highlighted their potential to curb this aspect of inflammation.

While extensive data on the broader melanocortin peptide family exists, specific investigations into this compound are more focused. Studies have shown that melanocortin peptides can modulate the activity of nuclear factor-κB (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines. By inhibiting NF-κB signaling, these peptides can effectively reduce the production of inflammatory mediators. For instance, the related peptide α-melanocyte-stimulating hormone (α-MSH) has been demonstrated to inhibit the production of pro-inflammatory cytokines. The mechanisms underlying the effects of this compound are believed to follow a similar pathway, targeting the foundational elements of the inflammatory cascade.

| Parameter | Effect of this compound | Key Pathway Implicated |

| Pro-inflammatory Cytokine Production | Decrease | Inhibition of NF-κB signaling |

| Example Cytokine | CXCL-1 | Modulation of transcription factor activity |

Impact on Adhesion Molecule Expression

The recruitment of immune cells, such as neutrophils, from the bloodstream to a site of inflammation is a critical step in the inflammatory response. This process, known as extravasation, is dependent on the expression of adhesion molecules on the surface of both leukocytes and the endothelial cells lining the blood vessels.

The melanocortin class of peptides, to which this compound belongs, has been shown to exert an influence on this process. By down-regulating the expression of key adhesion molecules, these peptides can reduce the migration of inflammatory cells to tissues, thereby limiting the extent of the inflammatory reaction. For example, studies on α-MSH have revealed its ability to decrease the expression of adhesion molecules on endothelial cells. This action is also linked to the inhibition of the NF-κB pathway, which controls the genes encoding for many of these molecules. The impact of this compound on adhesion molecule expression is a key component of its anti-inflammatory profile.

| Molecule Type | Effect of this compound | Functional Consequence |

| Endothelial Adhesion Molecules | Decreased Expression | Reduced leukocyte rolling and adhesion |

| Leukocyte Adhesion Molecules | Decreased Expression | Impaired transmigration into tissues |

Enhancement of Phagocytosis of Apoptotic Neutrophils

The successful resolution of inflammation is an active process that requires the efficient clearance of immune cells that have accumulated at the inflammatory site. Neutrophils, being short-lived cells, undergo programmed cell death, or apoptosis, after carrying out their function. The subsequent removal of these apoptotic neutrophils by phagocytes, a process called efferocytosis, is crucial for preventing secondary necrosis and the release of damaging cellular contents.

Melanocortin peptides have been identified as promoters of this crucial resolving phase of inflammation. They have been observed to enhance the capacity of phagocytic cells, such as macrophages, to recognize and engulf apoptotic neutrophils. This not only aids in clearing the inflammatory site but also triggers the production of anti-inflammatory and pro-resolving mediators by the phagocytes. This dual action of clearing cellular debris while actively promoting an anti-inflammatory environment is a sophisticated immunomodulatory function. The ability of this compound to enhance the phagocytosis of apoptotic neutrophils underscores its role not just in dampening the onset of inflammation but also in facilitating its resolution.

| Process | Effect of this compound | Outcome |

| Phagocytosis of Apoptotic Neutrophils | Enhanced | Efficient clearance of cellular debris |

| Macrophage Response | Shift to Pro-resolving Phenotype | Active promotion of inflammation resolution |

Structure Activity Relationships Sar of Acth 7 16 Nh2 and Analogues

Significance of C-Terminal Amidation in Peptide Activity

Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and influence its interaction with biological membranes. nih.gov For some peptides, this modification is crucial for maintaining an amphipathic α-helical structure, which is often necessary for biological function. nih.gov Studies on various ACTH fragments have shown that amidated versions, such as ACTH(1-16)-NH2 and ACTH(1-19)-NH2, exhibit higher potency or binding affinity compared to their non-amidated counterparts. karger.comscispace.com The reduced activity of non-amidated peptides may be due to both a decrease in positive charge and a structural disruption of the helical conformation. nih.gov

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional structure of ACTH fragments is intimately linked to their ability to bind to and activate melanocortin receptors. These peptides are often flexible in solution but adopt a more defined conformation upon interacting with their target receptor. frontiersin.org

The adoption of a helical structure, particularly in the N-terminal region of ACTH, is considered essential for its bioactivity. frontiersin.org This conformation is believed to occur as the peptide binds to its receptor, facilitating an optimal fit. frontiersin.org Molecular modeling and experimental data suggest that the sequence His-Phe-Arg-Trp is not only crucial for binding but that its presentation in a specific secondary structure, such as a helix or a β-turn, is vital for receptor activation. frontiersin.orgfrontiersin.orgnih.gov Disruption of this helical structure through amino acid mutations has been shown to result in bioinactive peptides that fail to properly bind and activate the melanocortin receptor. frontiersin.orgfrontiersin.org

Substituting specific amino acids within ACTH fragments can profoundly affect their conformation and, consequently, their interaction with melanocortin receptors.

For example, replacing Phenylalanine at position 7 (Phe7) with a D-isomer, such as D-Nal(2'), can dramatically alter the peptide's pharmacological profile, including its selectivity and potency at different melanocortin receptor subtypes (MC3R, MC4R). nih.govnih.gov Conformational studies of such analogues have revealed that these substitutions can induce new secondary structures, such as a β-turn at Arg(8)-Trp(9)-Gly(10)-Lys(11), which is within the ACTH (7-16) sequence. nih.govnih.gov This induced turn can alter the way the peptide presents its key binding residues to the receptor.

Furthermore, single amino acid substitutions within the C-terminal portion of ACTH analogues, specifically at positions 15-17, have been shown to be crucial for agonist activity at hMC3R and hMC4R. nih.govnih.gov Similarly, a naturally occurring mutation of Arginine at position 8 to Cysteine (R8C) disrupts the helical conformation of ACTH, leading to a loss of function. frontiersin.org

Table 2: Effects of Amino Acid Substitutions on ACTH Analogue Activity This table illustrates how specific amino acid changes impact the structure and function of ACTH-related peptides.

| Original Peptide/Sequence | Substitution | Effect on Conformation | Effect on Bioactivity | Reference(s) |

| ACTH(1-17) Analogue | Phe7 -> D-Nal(2') | Induces new β-turn (Arg8-Lys11) | Alters pharmacological profile; selective agonist at hMC3R/hMC4R. nih.govnih.gov | nih.govnih.gov |

| ACTH | Arg8 -> Cys | Disrupts helical conformation | Bioinactive; fails to bind and activate MC2R. frontiersin.org | frontiersin.org |

| D-Nal(2')7-ACTH(1-17) | Substitutions at Lys15, Lys16, Arg17 | Not specified | Reduced or abolished agonist activity at hMC3R/hMC4R. nih.govnih.gov | nih.govnih.gov |

| ACTH(4-10) | Phe7 -> D-Phe7 | Not specified | Inhibited response rate at threshold levels in a self-stimulation model, differing from the parent peptide. nih.gov | nih.gov |

Rational Design Principles for Melanocortin Peptide Analogs

The development of synthetic analogues of melanocortin peptides, including fragments of ACTH, is a cornerstone of research aimed at understanding their function and therapeutic potential. The design of these molecules is guided by a set of principles derived from extensive structure-activity relationship (SAR) studies.

A central element in the structure of many melanocortin peptides is the core tetrapeptide sequence, His-Phe-Arg-Trp. nih.govmdpi.com This motif is widely recognized as a key pharmacophore responsible for the binding and activation of melanocortin receptors. nih.govmdpi.com Modifications to this core, as well as to the surrounding amino acid residues, form the basis of rational peptide design.

The overarching goals of these design strategies are to create analogues with enhanced potency, greater selectivity for specific melanocortin receptor subtypes (MC1R-MC5R), and improved metabolic stability.

Strategies for Enhancing Receptor Selectivity and Potency

A primary objective in the design of melanocortin peptide analogues is to achieve selectivity for a particular receptor subtype, thereby minimizing off-target effects. Several strategies have proven effective in modulating the potency and selectivity of these peptides.

One successful approach involves the truncation of the peptide chain . Studies on various ACTH fragments have revealed that different regions of the peptide contribute to its diverse biological activities. For instance, research has shown that the ACTH(7-10) sequence is involved in certain neurotropic effects, while the larger ACTH(7-16) fragment is important for other actions. maastrichtuniversity.nl Truncation studies of ACTH have demonstrated that while ACTH(1-24) is a potent agonist at several melanocortin receptors, further shortening of the peptide can significantly impact its activity at specific receptors. researchgate.net

Substitution of amino acids within the peptide sequence is another powerful tool. The replacement of the naturally occurring L-amino acids with their D-isomers at specific positions can dramatically alter the peptide's conformation and, consequently, its interaction with receptors. For example, the substitution of L-Phenylalanine at position 7 with its D-enantiomer (D-Phe) in α-MSH analogues has been shown to increase potency. nih.gov

Furthermore, cyclization of linear peptides is a widely used strategy to constrain their conformation. This reduction in flexibility can lead to a more favorable interaction with the receptor's binding pocket, often resulting in increased potency and selectivity. Cyclic analogues of α-MSH, for instance, have been developed that exhibit high affinity and selectivity for specific melanocortin receptors.

N-methylation of the peptide backbone is another chemical modification employed to enhance pharmacological properties. This alteration can improve metabolic stability by protecting the peptide from enzymatic degradation and can also influence receptor selectivity. arizona.edu

The following interactive table presents data on the binding affinities (Ki) and functional potencies (EC50) of various truncated ACTH analogues at different human melanocortin receptors (hMCRs). This data highlights how modifications to the peptide structure influence its interaction with these receptors.

Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Truncated ACTH Analogues at Human Melanocortin Receptors

| Peptide | hMC1R Ki (nM) | hMC1R EC50 (nM) | hMC3R Ki (nM) | hMC3R EC50 (nM) | hMC4R Ki (nM) | hMC4R EC50 (nM) |

|---|---|---|---|---|---|---|

| ACTH(1-24) | 0.8 ± 0.1 | 0.3 ± 0.1 | 3.1 ± 0.5 | 1.2 ± 0.2 | 1.5 ± 0.2 | 0.5 ± 0.1 |

| ACTH(1-17) | 1.2 ± 0.2 | 0.5 ± 0.1 | 5.2 ± 0.8 | 2.1 ± 0.4 | 2.8 ± 0.4 | 1.1 ± 0.2 |

| ACTH(1-16) | 1.5 ± 0.3 | 0.7 ± 0.2 | 8.9 ± 1.2 | 4.5 ± 0.7 | 4.1 ± 0.6 | 2.0 ± 0.3 |

| ACTH(1-15) | 25 ± 4 | 12 ± 2 | >1000 | >1000 | 150 ± 25 | 75 ± 12 |

| ACTH(1-14) | 45 ± 7 | 22 ± 4 | >1000 | >1000 | 320 ± 50 | 160 ± 25 |

Data adapted from a study on truncated ACTH analogues. The values represent the mean ± standard error of the mean.

Computational Modeling Approaches in Peptide Design

In recent years, computational modeling has become an indispensable tool in the rational design of peptide analogues. These in silico methods provide valuable insights into the three-dimensional structures of peptides and their interactions with receptors at an atomic level, thereby guiding the synthesis of novel compounds with desired properties. frontiersin.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. acs.orgfrontiersin.org In the context of melanocortin research, MD simulations are employed to model the binding of peptide ligands to their receptors. acs.orgfrontiersin.org These simulations can reveal the key amino acid residues involved in the interaction, the conformational changes that occur upon binding, and the energetic factors that govern the stability of the peptide-receptor complex. For instance, MD simulations have been used to investigate the binding of different peptide agonists and antagonists to the melanocortin-4 receptor (MC4R), providing a molecular basis for their differential activities. acs.org The CHARMM36 force field is a commonly used set of parameters for these simulations. frontiersin.org

Homology modeling is another important computational approach, particularly when the experimental three-dimensional structure of a receptor is unavailable. This technique involves building a model of the target receptor based on the known structure of a related homologous protein. These models can then be used for docking studies to predict how different peptide analogues will bind.

By combining the insights from computational modeling with experimental data from structure-activity relationship studies, researchers can adopt a more targeted and efficient approach to the design of novel melanocortin peptide analogues with enhanced selectivity and potency. This iterative process of design, synthesis, and testing, informed by computational predictions, accelerates the discovery of new chemical entities with potential therapeutic applications. frontiersin.org

Advanced Methodologies in Acth 7 16 Nh2 Research

In Vivo Preclinical Models

Preclinical in vivo models are essential for evaluating the physiological and behavioral effects of ACTH (7-16)NH2 in a complex, living organism. These models are critical for understanding the therapeutic potential of the peptide in various pathological conditions.

To assess the neurotrophic and neuroprotective effects of this compound, researchers employ various rodent models of neurological disorders and injuries. A notable example is the use of rats with 6-hydroxydopamine (6-OHDA) lesions in the nucleus accumbens, which induces motor hypoactivity. nih.gov In this model, daily subcutaneous treatment with ACTH-(7-16)NH2 has been shown to reverse the lesion-induced motor deficits. nih.gov

Other rodent models are used to study the effects of ACTH on conditions like depression and anxiety. protagenic.com For instance, the administration of ACTH has been shown to induce a depressive-like phenotype in rodents, and these models are used to investigate the underlying neurobehavioral and molecular changes, such as alterations in the expression of brain-derived neurotrophic factor (BDNF) and CREB in different brain regions. nih.gov

Table 2: Effects of ACTH-(7-16)NH2 in a Rodent Model of Neurological Injury

| Model | Intervention | Observed Effect |

|---|

This table summarizes the key findings from a study on the neurotrophic activity of ACTH-(7-16)NH2. nih.gov

The anti-inflammatory and immunomodulatory actions of ACTH and its analogs are further investigated in various animal models of inflammation. These models allow for the study of the peptide's effects on complex inflammatory processes in vivo.

One such model is the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. In these animals, orally administered ACTH has been shown to inhibit the production of the pro-inflammatory cytokine IL-17 in the central nervous system. oup.com Another example is a mouse model of gout, where natural ACTH was found to effectively alleviate the inflammatory response by inhibiting the aggregation of inflammatory cells and modulating macrophage function. semanticscholar.org

Furthermore, studies in northern elephant seals have utilized ACTH challenges to investigate the adrenal response and its impact on immune function. nih.gov These experiments have shown that sustained elevations in cortisol following an ACTH injection can lead to the suppression of the immune cytokine IL-1β. nih.gov In a different approach, the continuous administration of ACTH in pigs has been used to simulate a stress response and has been shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS). researchgate.net

Behavioral Paradigms for Evaluating Neurotropic Effects

The neurotropic effects of this compound have been systematically evaluated using various behavioral paradigms in animal models, particularly rats. These tests are designed to measure changes in motor activity and responses to stress or brain injury. nih.gov

In one key study, subcutaneous administration of this compound was found to have distinct effects depending on the environmental context and the physiological state of the animals. For instance, it increased motor activity in group-housed rats tested under low-light conditions. nih.gov Conversely, it induced hypokinesia (reduced movement) in rats subjected to the mild stress of a nonfunctional "hot" plate. nih.gov

Furthermore, the peptide demonstrated significant neurotrophic activity in a model of brain damage. In rats with 6-hydroxydopamine (6-OHDA) induced lesions in the nucleus accumbens, a brain region critical for motor control, daily treatment with this compound successfully reversed the lesion-induced motor hypoactivity. nih.gov These findings suggest that this compound can mimic the effects of a naturally occurring ACTH-like peptide in the brain, playing a role in processes triggered by environmental changes and brain damage. nih.gov

Table 1: Behavioral Effects of this compound in Rat Models

| Behavioral Test/Model | Observed Effect of this compound | Effective Dose (ED50) | Reference |

|---|---|---|---|

| Environmentally Induced Motor Activity (Low Light) | Increased motor activity | ~8 µg/kg | nih.gov |

| Stress-Induced Hypokinesia ("Hot" Plate) | Induced hypokinesia | ~6.3 µg/kg | nih.gov |

| 6-OHDA Lesioned Rats (Nucleus Accumbens) | Reversed lesion-induced motor hypoactivity | ~0.45 µg/kg | nih.gov |

Molecular and Biochemical Techniques

To understand the molecular underpinnings of the neurotrophic effects of ACTH peptides, researchers quantify key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF). The primary methods for this are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot. sci-hub.senih.gov

ELISA is a highly sensitive immunoassay used for the quantitative determination of proteins like ACTH, BDNF, and VEGF in biological samples such as plasma or cell culture lysates. sintmaria.beeaglebio.comresearchgate.net The technique typically employs a "sandwich" principle where the target protein is captured between two specific antibodies, and a detectable signal, often colorimetric or chemiluminescent, is generated that is proportional to the amount of protein present. sintmaria.be

Western Blotting is another antibody-based technique used to detect specific proteins in a sample. sci-hub.se It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein, such as BDNF. sci-hub.senih.gov This method can confirm the presence and relative abundance of the protein. nih.gov

Studies on ACTH/MSH fragment analogs have utilized these techniques to measure changes in neurotrophic factor levels in primary neuronal cultures. researchgate.netresearchgate.net For example, research has shown that a peptide containing the ACTH(7-10) sequence can stimulate the levels of both BDNF and VEGF in neuronal cultures, highlighting the role of specific parts of the ACTH molecule in exerting neurotropic effects. researchgate.net Similarly, the ACTH(4-10) analog, Semax, has been shown to increase the expression of BDNF. researchgate.net

Table 2: Effects of ACTH/MSH Analogs on Neurotrophic Factors in Rat Neuronal Cultures

| Peptide Analog | Effect on BDNF Levels | Effect on VEGF Levels | Reference |

|---|---|---|---|

| Peptide with ACTH(4-7) sequence | Not specified | Increase in hippocampal neurons | researchgate.net |

| Peptide with ACTH(6-9) sequence | Not specified | Increase in hippocampal neurons | researchgate.net |

| Peptide with ACTH(7-10) sequence | Stimulating effect | Stimulating effect | researchgate.net |

Adrenocorticotropic hormone (ACTH) and its fragments exert many of their effects by binding to melanocortin receptors, which are G-protein-coupled receptors (GPCRs). frontiersin.org A key step in this signaling pathway is the activation of adenylyl cyclase, which leads to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgresearchgate.net Therefore, measuring cAMP levels in cellular assays is a fundamental technique for studying the activity of ACTH-related peptides.

Cellular assays using isolated adrenal cortex cells have been instrumental in characterizing the structure-activity relationship of various ACTH fragments. ebm-journal.org In these experiments, cells are treated with different concentrations of the peptides, and the subsequent production of cAMP is quantified. ebm-journal.org Studies have shown that as the N-terminus of the ACTH peptide is shortened, there is a progressive decrease in the ability to stimulate cAMP production. ebm-journal.org For example, the fragment ACTH(6-24) has a very low intrinsic activity for inducing cAMP compared to longer fragments like ACTH(1-24). ebm-journal.org This demonstrates the critical role of the N-terminal amino acids in receptor activation and subsequent signaling.

Table 3: Intrinsic Activity of ACTH Fragments for cAMP and Corticosterone Production

| ACTH Fragment | Intrinsic Activity for cAMP Production | Intrinsic Activity for Corticosterone Production | Reference |

|---|---|---|---|

| ACTH(4-23)NH2 | 0.86 | 1.0 | ebm-journal.org |

| ACTH(5-24) | 0.45 | 1.0 | ebm-journal.org |

| ACTH(6-24) | 0.01 | 0.4 | ebm-journal.org |

*Intrinsic activity is expressed relative to the maximum response produced by ACTH(1-24). ebm-journal.org

To gain a broader understanding of the cellular response to ACTH peptides, researchers employ transcriptomic and proteomic approaches. These methodologies allow for the large-scale study of gene and protein expression.

Gene expression analysis, often using microarray technology and confirmed by real-time quantitative PCR (qPCR), reveals how ACTH signaling alters the transcription of numerous genes. researchgate.netnih.gov Studies on human adrenal cells have shown that chronic ACTH treatment leads to a significant upregulation of genes involved in steroid biosynthesis. researchgate.netnih.gov For example, microarray analysis identified that ACTH treatment increased the expression of its own receptor, MC2R, by 12-fold and the crucial MC2R accessory protein (MRAP) by 16-fold. nih.gov

Proteomics and transcriptome-wide analyses are also used to study the complex signaling pathways in ACTH-secreting tumors. nih.gov These techniques can identify differentially expressed genes and calculate a "pathway activation level" (PAL), which is a quantitative measure of the activation state of specific molecular pathways. nih.gov Such analyses provide a systems-level view of the peptide's impact on cellular function.

Table 4: Examples of Upregulated Genes in Human Adrenal Cells Following Chronic ACTH Treatment

| Gene | Function | Fold Increase | Reference |

|---|---|---|---|

| CYP17 | Steroidogenic Enzyme | 32-fold | nih.gov |

| MC2R | ACTH Receptor | 12-fold | nih.gov |

| MRAP | MC2R Accessory Protein | 16-fold | nih.gov |

Structural Biology Approaches

A frontier in understanding how peptides like this compound function is to visualize their interaction with their receptors at an atomic level. Cryo-electron microscopy (Cryo-EM) is a revolutionary structural biology technique that makes this possible. nih.gov It allows for the three-dimensional reconstruction of macromolecular assemblies, such as a peptide ligand bound to its GPCR, at near-atomic resolution. nih.gov

The method involves flash-freezing a solution of the protein-ligand complex in a thin layer of vitreous ice and imaging it with an electron microscope. nih.gov Recent technological breakthroughs, particularly in direct electron detectors and image processing software, have dramatically improved the resolution achievable with Cryo-EM. nih.gov

While a specific Cryo-EM structure for this compound bound to a melanocortin receptor has not been reported, this technique holds immense potential for the field. Determining such a structure would provide unprecedented insight into the precise binding pose of the peptide within the receptor's binding pocket. This information is critical for understanding the molecular basis of its activity and for the rational design of novel, more specific therapeutic agents. biorxiv.orgplos.org The challenge remains that the resolution for small, bound ligands can sometimes be lower than for the surrounding protein, but ongoing advancements continue to push the boundaries of what is possible with this powerful technique. plos.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides like this compound in a solution state, which mimics their physiological environment. polarispeptides.comspringernature.comsb-peptide.com Unlike methods that require crystallization, NMR provides insights into the ensemble of conformations that a flexible peptide can adopt in solution. rsc.org

Detailed research findings from NMR studies on ACTH fragments reveal that in simple aqueous solutions, they often exist as a random coil, a mixture of many rapidly interconverting conformations. rsc.orgnih.gov However, in the presence of membrane-mimicking environments, such as sodium dodecylsulfate (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, these peptides can adopt more defined secondary structures, like α-helices. nih.gov This induced structure is critical for receptor recognition and binding.

A suite of NMR experiments is employed to piece together the conformational puzzle of this compound. tricliniclabs.com One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment of the peptide's folding and purity. creative-proteomics.comresearchgate.net More advanced two-dimensional (2D) techniques are essential for detailed structural assignment. nih.govresearchgate.net

Key 2D NMR Experiments in Peptide Structural Analysis

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart). tricliniclabs.com | Used to identify and assign the amino acid spin systems within the peptide backbone and side chains, for example, connecting the NH, CαH, and CβH protons of a specific residue like Phenylalanine (Phe) or Arginine (Arg). |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a coupled spin system. tricliniclabs.com | Allows for the complete assignment of all protons belonging to a single amino acid residue, even if they are not directly connected, which is crucial for distinguishing between the multiple Lysine (Lys) residues in the sequence. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. nih.gov | Provides critical distance restraints used to determine the peptide's 3D fold. For instance, a NOE between the Phe-7 and Pro-11 residues would indicate a turn or bend in the peptide backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached heteronuclei, such as ¹³C or ¹⁵N. tricliniclabs.com | Aids in resolving spectral overlap by spreading signals into a second dimension based on the chemical shift of the carbon or nitrogen atom. Requires isotopic labeling for enhanced sensitivity. creative-proteomics.com |

By integrating the connectivity information from COSY and TOCSY with the spatial proximity data from NOESY, researchers can calculate a family of structures consistent with the experimental data, providing a detailed picture of the solution conformation of this compound.

Computational and Bioinformatics Tools

Computational and bioinformatics approaches are indispensable for modern peptide research. They complement experimental data by providing predictive models and deeper insights into molecular interactions that can be difficult to observe directly.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its target receptor, like the melanocortin-2 receptor (MC2R). nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japsonline.com This method scores different binding poses based on factors like electrostatic interactions and shape complementarity, helping to identify key binding residues.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. arxiv.org Starting from a docked pose, MD simulates the movements of every atom in the system, revealing the stability of the interaction, conformational changes in both the peptide and the receptor upon binding, and the calculation of binding free energies. researchgate.netfrontiersin.org

Studies on the interaction between ACTH fragments and melanocortin receptors have revealed that specific amino acid residues are critical for binding and activation. nih.gov For instance, the core sequence His-Phe-Arg-Trp is a well-known pharmacophore for most melanocortin receptors. nih.gov Although this compound contains the Phe-Arg-Trp portion of this sequence, its interaction is highly specific. MD simulations of the full ACTH-MC2R complex have been performed to calculate binding free energy and understand the dynamics of this interaction under simulated physiological conditions. nih.gov These simulations show how the peptide settles into the binding pocket and which non-covalent interactions, such as hydrogen bonds and salt bridges, stabilize the complex. researchgate.net

Predicted Interacting Residues and Binding Energies in Ligand-Receptor Complexes

| Complex | Key Interacting Ligand Residues | Key Interacting Receptor Residues (Example: MC4R) | Calculated Binding Energy (kcal/mol) | Simulation Method |

|---|---|---|---|---|

| α-MSH - hMC4R | Arg8 | D122 (in TM3) | Not specified | Site-Directed Mutagenesis & Homology Modeling acs.org |

| Generic Peptide - GABAa Receptor | Rosmarinic Acid | Conserved Ligand Binding Domain | -8.8 | Molecular Docking japsonline.com |

| Asoprisnil - Glucocorticoid Receptor | Asoprisnil | Not specified | -62.35 | Molecular Dynamics (MMPBSA) mdpi.com |

| ACTH - MC2R | Not specified | Not specified | Not specified | Molecular Dynamics nih.govresearchgate.net |

Note: Data for specific this compound docking is limited; the table includes examples from related systems to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For peptides like this compound, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules.

The QSAR process involves several steps:

Data Set Collection : A series of ACTH analogs with measured biological activities (e.g., receptor binding affinity, steroidogenic potency) is assembled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the peptides' physicochemical properties, are calculated. These can include parameters for hydrophobicity (logP), electronics (Hammett constants), and sterics (Taft parameters). youtube.com

Model Development : A mathematical model is created using statistical methods to correlate the descriptors with the biological activity. mdpi.com The model takes the general form: Activity = f(descriptors).

Validation : The model's predictive power is rigorously tested to ensure it is robust and not overfitted. mdpi.com

While specific QSAR studies focusing solely on this compound are not extensively published, research on broader ACTH analogs has established clear structure-activity relationships. For example, a significant correlation between the degree of binding to adrenal cortical tissue and the in vivo adrenocorticotropic activity of various ACTH analogs has been demonstrated. nih.gov Such studies show that the "binding" and "active" sites of the ACTH molecule reside in different parts of the sequence. nih.gov

Illustrative QSAR Data for a Hypothetical Peptide Series

| Peptide Analog (Modification at Position X) | Hydrophobicity (logP) | Steric Parameter (Es) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|

| -Glycine | -0.5 | 1.24 | 150 | 145 |

| -Alanine | 0.0 | 0.00 | 110 | 112 |

| -Valine | 1.1 | -0.47 | 85 | 88 |

| -Leucine | 1.8 | -0.98 | 50 | 53 |

This table is illustrative of the data used in a QSAR study. A hypothetical QSAR equation might be: log(1/IC50) = 0.4logP - 0.2Es + 2.5

Bioinformatics provides the tools to analyze the amino acid sequence of this compound and to model the structure of its receptors. nih.gov

Sequence Analysis : The primary sequence of this compound (Phe-Arg-Trp-Lys-Pro-Val-Gly-Lys-Lys-NH2) can be analyzed using various bioinformatics tools. Sequence alignment tools like BLAST can be used to compare this fragment against vast databases of protein sequences to find regions of similarity. This can help identify conserved motifs and infer potential functions or interaction partners. The analysis of melanocortin peptides has identified the His-Phe-Arg-Trp sequence as a critical pharmacophore for receptor binding and signaling. nih.gov this compound contains the Phe-Arg-Trp part of this core, which is essential for its biological activity.

Homology Modeling : Since obtaining high-resolution experimental structures of G-protein coupled receptors (GPCRs) like the melanocortin receptors is challenging, homology modeling is often used. nih.gov This technique builds a 3D model of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). researchgate.net For example, the structure of the human MC2R has been modeled using other GPCRs like the β(1)-adrenergic receptor as a template. researchgate.net This resulting model of the receptor is then crucial for performing the molecular docking and MD simulations described earlier to study how ligands like this compound bind.

Sequence Alignment of Human Melanocortin Receptors (Illustrative Transmembrane Region)

| Receptor | Sequence Snippet (TM3) | Conservation |

|---|---|---|

| MC1R | LSIDSLCVIAVL | Highly conserved Aspartic Acid (D), Cysteine (C), Alanine (A), and Leucine (L) residues, suggesting a critical role in structure or function across the receptor family. acs.org |

| MC2R | LSIDPLCSIAVL | |

| MC3R | LSIDLLCSIAVL | |

| MC4R | LSIDLLCSIAVL | |

| MC5R | LSIDLLCSIAVL |

This alignment highlights conserved residues within a key structural domain, providing insights into which amino acids might be universally important for ligand binding or receptor activation within the melanocortin system.

Future Research Directions and Unanswered Questions

Exploring the Role of ACTH (7-16)NH2 in Underexplored Physiological Systems

The influence of melanocortins extends to a wide array of physiological processes, including energy homeostasis, inflammation, sexual function, and pigmentation. mdpi.comphysiology.org However, the specific contribution of smaller fragments like this compound in many of these systems remains largely unexplored.

Promising areas for future investigation include:

Cardiovascular System: Full-length ACTH can increase blood pressure, an effect thought to be mediated by cortisol. ahajournals.org However, evidence also points to direct effects on vascular cells. ahajournals.org Future studies should determine if this compound has direct vascular or cardiac effects, independent of adrenal stimulation. corepeptides.com

Renal Function: Melanocyte-stimulating hormones (MSH) have demonstrated renoprotective effects in certain kidney disease models, and MCRs are expressed on many kidney cells. mdpi.com Research is needed to see if this compound shares these protective properties, particularly in models of diabetic nephropathy. mdpi.com

Bone Metabolism: The ACTH receptor (MC2R) is expressed on osteoblasts, the cells responsible for bone formation, and ACTH may play a role in bone metabolism. wikipedia.orgscience.gov It is crucial to investigate whether this compound has any anabolic or catabolic effects on bone, which could have implications for treating bone density disorders.

Development of Advanced Pharmacological Tools (e.g., Biased Agonists, Specific Antagonists)

A significant hurdle in dissecting the specific functions of this compound is the lack of highly selective pharmacological tools. The development of such tools is a critical future direction that would enable researchers to isolate its effects from those of other melanocortin peptides. physiology.org

Key developments should include:

Specific Antagonists: While antagonists for various MCRs are being developed, such as SHU9119 and those targeting the ACTH receptor (MC2R), none are specific to the this compound fragment. nih.govfrontiersin.org Creating an antagonist that can selectively block the binding or action of this compound would be an invaluable tool for clarifying its unique physiological roles.

Biased Agonists: The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize a receptor in a conformation that preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). acs.orgarizona.edu Developing biased agonists that mimic the specific signaling signature of this compound at its target receptors would allow for a more precise exploration of its therapeutic potential while potentially avoiding unwanted side effects associated with broader melanocortin activation. arizona.edu Research into designing such ligands for MCRs is already underway and could be adapted for this purpose. acs.org

Integration of Multi-Omics Data to Understand Systemic Effects

To gain a comprehensive understanding of the biological impact of this compound, future research must move beyond single-pathway analyses and adopt a systems-level approach. The integration of various "omics" technologies offers a powerful way to map the systemic effects of this peptide. frontiersin.org

This approach would involve:

Transcriptomics: Analyzing changes in gene expression in target cells or tissues (e.g., neurons, kidney cells) following treatment with this compound to identify entire networks of genes and pathways that it regulates.

Proteomics: Measuring alterations in the levels and post-translational modifications of proteins to understand how the peptide affects cellular machinery and signaling networks. frontiersin.org

Metabolomics: Assessing changes in the profiles of small-molecule metabolites to reveal the peptide's impact on metabolic processes within specific organs or the entire organism. tum.de

By integrating these multi-omics datasets, researchers can construct detailed molecular network models of the peptide's action. frontiersin.orgtum.de This can help identify novel targets, predict systemic effects, and provide a holistic view of its function that would be impossible to achieve with traditional methods.

Investigation of Endogenous Production and Regulation of this compound-like Peptides

A fundamental unanswered question is whether this compound or structurally similar peptides are naturally produced in the body. The parent prohormone, proopiomelanocortin (POMC), is cleaved by enzymes called prohormone convertases to yield major peptides like ACTH, α-MSH, and β-endorphin. frontiersin.orgnih.gov ACTH itself can be further processed to produce α-MSH and a corticotrophin-like intermediate peptide (CLIP). frontiersin.orgresearchgate.net

Research in this area should focus on:

Identifying Cleavage Enzymes: Searching for specific peptidases in the brain, pituitary, or peripheral tissues that can cleave full-length ACTH to generate the (7-16)NH2 fragment or other similar peptides.

Detecting Endogenous Peptides: Using advanced mass spectrometry techniques to search for the presence of this compound in biological samples (e.g., cerebrospinal fluid, plasma, tissue extracts) under various physiological and pathological conditions.

Understanding Regulation: If endogenous production is confirmed, the next step would be to investigate how this process is regulated. This includes identifying the stimuli (e.g., stress, inflammation) that trigger the production and release of these specific fragments. synnovis.co.uk The hypothesis that this compound mimics an endogenous peptide involved in brain responses to environmental changes and damage makes this line of inquiry particularly compelling. nih.gov